molecular formula C8H10N2O B040579 4-Aminoindolin-5-ol CAS No. 121545-80-0

4-Aminoindolin-5-ol

Cat. No. B040579
CAS RN: 121545-80-0
M. Wt: 150.18 g/mol
InChI Key: ADMXUGMNLBMCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoindolin-5-ol is a chemical compound with the molecular formula C9H9NO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

4-Aminoindolin-5-ol has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been used as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-Aminoindolin-5-ol is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
Studies have shown that 4-Aminoindolin-5-ol has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Aminoindolin-5-ol in lab experiments include its unique properties, potential applications, and availability. However, there are also some limitations to using this compound, including its toxicity and potential side effects. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Future Directions

There are several future directions for research on 4-Aminoindolin-5-ol. One potential direction is to study its potential applications in the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Furthermore, the development of new synthesis methods and modifications of the compound may lead to new applications and potential uses in scientific research.
Conclusion:
In conclusion, 4-Aminoindolin-5-ol is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 4-Aminoindolin-5-ol can be achieved through several methods, including the reduction of nitroindoline with iron powder and hydrochloric acid, and the reaction of indoline with chloroacetic acid and ammonia. However, the most commonly used method for synthesizing 4-Aminoindolin-5-ol is the reaction of indoline-2,3-dione with hydroxylamine hydrochloride in the presence of sodium methoxide.

properties

CAS RN

121545-80-0

Product Name

4-Aminoindolin-5-ol

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-indol-5-ol

InChI

InChI=1S/C8H10N2O/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-2,10-11H,3-4,9H2

InChI Key

ADMXUGMNLBMCAW-UHFFFAOYSA-N

SMILES

C1CNC2=C1C(=C(C=C2)O)N

Canonical SMILES

C1CNC2=C1C(=C(C=C2)O)N

synonyms

1H-Indol-5-ol,4-amino-2,3-dihydro-(9CI)

Origin of Product

United States

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